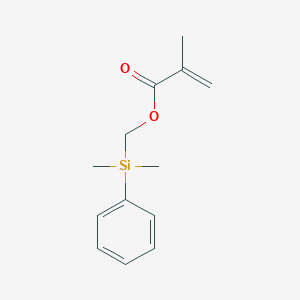

2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester

Overview

Description

2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester is a useful research compound. Its molecular formula is C13H18O2Si and its molecular weight is 234.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester, commonly referred to as a silane-modified acrylic ester, is a compound of significant interest in both industrial applications and biological research. This article explores its biological activity, including its toxicological profile, potential therapeutic effects, and mechanisms of action based on various studies and assessments.

- Chemical Formula : CHOSi

- CAS Number : 80-62-6

- Molecular Weight : 232.35 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its toxicity, sensitization potential, and neurotoxic effects.

Toxicological Profile

-

Skin Irritation and Sensitization :

- In clinical studies, topical application led to erythema and dermatitis in human volunteers. A notable study indicated that 90% of participants experienced skin reactions after exposure to a 5% solution of the compound .

- Animal studies demonstrated that the compound can cause severe skin irritation and sensitization in rabbits when applied dermally at high doses .

- Respiratory Effects :

- Neurotoxicity :

Genotoxicity

Genotoxicity assessments have shown mixed results:

- In vitro studies indicated positive results for chromosome aberrations using mammalian cells but negative results in bacterial mutation assays (Ames test) .

- Overall, the compound is not classified as genotoxic based on current evidence.

Case Study 1: Human Clinical Trials

A clinical trial involving 20 volunteers tested the dermal application of the compound over a period of 48 hours. Results indicated that two subjects developed positive skin reactions after initial exposure, highlighting the sensitization potential of the chemical .

Case Study 2: Animal Studies on Neurotoxicity

In a controlled study with rats, subjects were administered varying doses of the compound orally for 21 days. Observations included alterations in learning capabilities and increased aggressive behaviors at doses starting from 500 mg/kg bw/day .

Summary of Research Findings

Scientific Research Applications

Scientific Research Applications

-

Polymer Chemistry :

- Synthesis of Polymers : The compound is utilized as a monomer in the synthesis of various polymers, including acrylics and methacrylates. It can be copolymerized with other monomers to enhance specific properties such as flexibility and durability.

- Applications in Coatings : Due to its excellent adhesion properties, it is often used in coatings for automotive and industrial applications. Its incorporation into polymer matrices improves resistance to environmental factors.

-

Biomedical Applications :

- Drug Delivery Systems : Research indicates that methacrylate esters can be used to create drug delivery systems that release therapeutic agents in a controlled manner. The silyl group enhances the stability of the polymer matrix, making it suitable for biomedical applications.

- Dental Materials : The compound is employed in dental adhesives and restorative materials due to its biocompatibility and mechanical strength.

-

Environmental Applications :

- Water Treatment : Methacrylate esters have been studied for their potential use in water purification processes, where they can help remove pollutants through adsorption mechanisms.

Industrial Applications

-

Adhesives and Sealants :

- Used extensively in the formulation of adhesives due to its strong bonding capabilities. It is particularly effective in construction and automotive industries where durable bonds are required.

-

Cosmetics :

- The compound is included in formulations for nail products and coatings due to its film-forming properties, enhancing the durability and aesthetic appeal of cosmetic products.

-

Textile Finishing :

- Employed as a finishing agent in textiles to improve water repellency and stain resistance.

Health and Safety Considerations

While 2-propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester has many beneficial applications, it is essential to consider potential health risks associated with exposure:

- Skin Irritation : Reports indicate that exposure can lead to skin irritation and sensitization reactions among some individuals .

- Respiratory Effects : Inhalation exposure may cause respiratory issues, although significant sensitization is not typically reported .

Case Studies

-

Polymer Development for Drug Delivery :

A study investigated the use of this compound in developing biodegradable polymers for drug delivery systems. Results showed that incorporating the compound into polymer matrices enhanced drug loading capacity and controlled release profiles. -

Automotive Coatings :

Research on automotive coatings revealed that formulations containing this methacrylate ester exhibited superior weather resistance compared to traditional coatings, leading to longer-lasting finishes under harsh conditions.

Properties

IUPAC Name |

[dimethyl(phenyl)silyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2Si/c1-11(2)13(14)15-10-16(3,4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFUZDIZLQCJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885005 | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18052-92-1 | |

| Record name | (Dimethylphenylsilyl)methyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18052-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018052921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methacryloxymethyl)phenykdunergysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.